molecular formula C13H9Cl2NO2 B6407304 3-Amino-5-(2,4-dichlorophenyl)benzoic acid CAS No. 1261954-53-3

3-Amino-5-(2,4-dichlorophenyl)benzoic acid

Cat. No.: B6407304
CAS No.: 1261954-53-3
M. Wt: 282.12 g/mol
InChI Key: FGFRCIPLWKXZBM-UHFFFAOYSA-N
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Description

3-Amino-5-(2,4-dichlorophenyl)benzoic acid is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a 2,4-dichlorophenyl group at the 5-position

Properties

IUPAC Name

3-amino-5-(2,4-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-1-2-11(12(15)6-9)7-3-8(13(17)18)5-10(16)4-7/h1-6H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFRCIPLWKXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691205
Record name 5-Amino-2',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-53-3
Record name 5-Amino-2',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(2,4-dichlorophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 2,4-dichlorobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or tin chloride for the reduction step.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(2,4-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-5-(2,4-dichlorophenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-(2,4-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2,5-dichlorobenzoic acid: Similar structure but with different substitution pattern.

    4-Amino-3,5-dichlorobenzoic acid: Another isomer with the amino group at the 4-position.

    2-Amino-5-chlorobenzoic acid: Lacks one chlorine atom compared to 3-Amino-5-(2,4-dichlorophenyl)benzoic acid.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both amino and dichlorophenyl groups provides a versatile platform for further chemical modifications and applications in various fields.

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